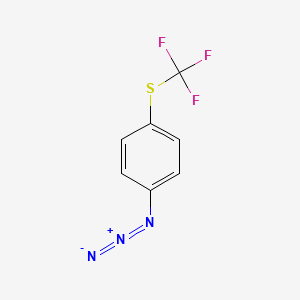

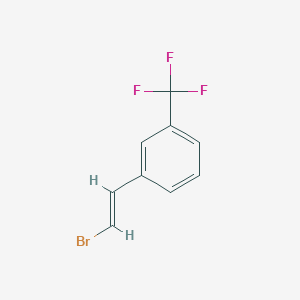

(E)-beta-Bromo-3-(trifluoromethyl)styrene

Overview

Description

“(E)-beta-Bromo-3-(trifluoromethyl)styrene” is a type of organic compound that belongs to the family of styrenes . Styrenes are organic compounds that are built around the styrene functional group, which consists of a phenyl group (C6H5-) bonded to an ethenyl group (-CH=CH2). In the case of “this compound”, the styrene molecule is substituted with a bromo group at the beta position and a trifluoromethyl group at the 3rd position .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of interest in the field of organic chemistry . Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula CF3C6H4CH=CH2 .Chemical Reactions Analysis

Trifluoromethylstyrene derivatives, such as “this compound”, have been used in various chemical reactions . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Scientific Research Applications

Synthesis of Heterocycles

A stereoselective pathway to alkoxy-β-(trifluoromethyl)styrenes has been developed, utilizing reactions of β-chloro- and β-bromo-β-(trifluoromethyl)styrenes. This method enables the production of methoxy- and tert-butoxy-β-(trifluoromethyl)styrenes, which are precursors for synthesizing various heterocyclic compounds bearing a trifluoromethyl group, including imidazopyridine, imidazopyrimidine, and others. These derivatives are obtained in moderate to high yields, highlighting the compound's utility in heterocyclic chemistry (Muzalevskiy et al., 2009).

Photocatalytic Trifluoromethylation

A novel process for the tunable and stereoselective photocatalytic trifluoromethylation of styrenes has been developed. This method leverages visible light-driven single-electron transfer (SET) and triplet-triplet energy transfer (TTET) processes to prepare thermodynamically stable E-trifluoromethylated alkenes. The use of specific reagents allows for the selective formation of these compounds, illustrating the versatility of (E)-beta-Bromo-3-(trifluoromethyl)styrene in facilitating regio- and stereoselective chemical transformations (Lin, Xu, & Qing, 2014).

Polymer Chemistry

The compound has also found applications in polymer chemistry. For example, it serves as a macroinitiator in the controlled atom transfer radical polymerization (ATRP) of styrene, leading to the synthesis of graft copolymers. This application is crucial for developing materials with tailored properties, as the controlled polymerization allows for precise manipulation of polymer structure and molecular weight (Wang et al., 2005).

Materials Science

Moreover, this compound is employed in the synthesis of materials with specific functionalities. For instance, its derivative, α-(Trifluoromethyl)styrenes, undergoes palladium-catalyzed trimethylenemethane cycloadditions to form compounds of interest in pharmaceutical, agrochemical, and materials industries. This showcases the compound's significance in developing new materials with potential applications across various sectors (Trost & Debien, 2015).

Mechanism of Action

Target of Action

It’s known that trifluoromethyl-containing compounds are often used in organic synthesis due to their unique properties .

Mode of Action

(E)-beta-Bromo-3-(trifluoromethyl)styrene, like other trifluoromethyl-containing compounds, is involved in C–F bond activation. This process includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Pharmacokinetics

It’s known that fluorine compounds are abundant in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Result of Action

It’s known that trifluoromethyl-containing compounds are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Action Environment

It’s known that environmental conditions can significantly influence the stability and efficacy of various compounds .

Safety and Hazards

According to the Safety Data Sheet, “(E)-beta-Bromo-3-(trifluoromethyl)styrene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions of research on “(E)-beta-Bromo-3-(trifluoromethyl)styrene” and similar compounds could involve the development of new synthetic methods and applications in various fields . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridine derivatives promising candidates for future applications .

properties

IUPAC Name |

1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORYLDUWQMEDRE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114092-59-0 | |

| Record name | 1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2478415.png)

![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)

![7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2478421.png)